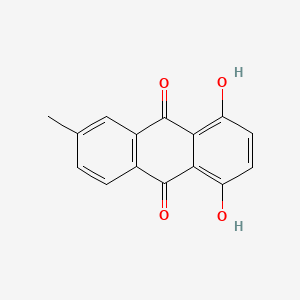
Anthraquinone, 1,4-dihydroxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinone, 1,4-dihydroxy-6-methyl- is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a methyl group at position 6 on the anthraquinone backbone. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone, 1,4-dihydroxy-6-methyl- typically involves the hydroxylation of anthraquinone derivatives. One common method is the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves large-scale chemical synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Anthraquinone, 1,4-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert anthraquinones to anthranols or anthrones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthranols, and anthrones, which have significant applications in dye synthesis and pharmaceuticals .
Scientific Research Applications
Anthraquinone, 1,4-dihydroxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthraquinone, 1,4-dihydroxy-6-methyl- involves its interaction with cellular proteins and nucleic acids. It can inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
Comparison with Similar Compounds
1,4-Dihydroxyanthraquinone: Similar structure but lacks the methyl group at position 6.
Emodin: Contains hydroxyl groups at positions 1 and 3, and a methyl group at position 6.
Chrysophanol: Contains a hydroxyl group at position 1 and a methyl group at position 3.
Uniqueness: Anthraquinone, 1,4-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 4, along with a methyl group at position 6, enhances its reactivity and potential therapeutic applications .
Properties
CAS No. |
14569-42-7 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1,4-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChI Key |
JKVKLDWULQJCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















